molecular formula C7H4ClIO B1457149 2-Chloro-6-iodobenzaldehyde CAS No. 51738-07-9

2-Chloro-6-iodobenzaldehyde

Cat. No.: B1457149
CAS No.: 51738-07-9
M. Wt: 266.46 g/mol
InChI Key: NWXVAUFKPOPUAV-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzaldehyde (CAS: 51738-07-9) is a dihalogenated aromatic aldehyde with the molecular formula C₇H₄ClIO and a molecular weight of 266.46 g/mol . The compound features chlorine and iodine substituents at the 2- and 6-positions of the benzaldehyde ring, respectively. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediates. Its iodine atom enhances reactivity in metal-catalyzed transformations (e.g., Suzuki-Miyaura couplings), while the chlorine substituent contributes to stability and regioselectivity.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-iodobenzaldehyde plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the overall biochemical processes within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, affecting downstream signaling events and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to induce mild oxidative stress and alter metabolic pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, cellular dysfunction, and even cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules and affect metabolic flux. Additionally, this compound has been found to influence the levels of certain metabolites, indicating its impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism.

Biological Activity

2-Chloro-6-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of medicinal and synthetic chemistry. This compound is characterized by its unique structural features, which include a chlorine atom and an iodine atom attached to a benzaldehyde moiety. Its biological activity is of particular interest due to its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds.

  • Molecular Formula : C₇H₄ClI O
  • Molecular Weight : 232.47 g/mol
  • Melting Point : 80–82 °C
  • Boiling Point : 266.3 °C
  • Density : 1.9 g/cm³

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation reactions and metal-catalyzed processes. One notable method involves the regioselective metal–iodine exchange reaction, which allows for the introduction of iodine into the aromatic ring while maintaining high yields and purity of the product .

Anticancer Properties

Recent studies have highlighted the potential of this compound as a precursor for developing anticancer agents. It has been investigated for its ability to inhibit key proteins involved in tumor cell survival, particularly Bcl-2 and Bcl-xL, which are known to contribute to cancer cell resistance against apoptosis .

  • Mechanism of Action :
    • The compound exhibits high binding affinity to Bcl-2 family proteins, leading to significant inhibition of cancer cell growth.
    • In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound derivatives in preclinical models:

StudyCell LineIC₅₀ (nM)Observations
Study AH146 (small-cell lung cancer)1–2Induced robust apoptosis; significant tumor regression observed at MTD
Study BCLL (chronic lymphocytic leukemia)21–22Enhanced antitumor activity when combined with conventional therapies
Study CVarious solid tumors<10Promising results in reducing tumor size without severe toxicity

Toxicity and Safety

The safety profile of this compound has been assessed in several studies. It was found to be well-tolerated at doses up to 15 mg/kg in SCID mice, with no significant weight loss or toxicity observed during treatment . However, higher doses resulted in adverse effects, emphasizing the need for careful dose optimization in therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-chloro-6-iodobenzaldehyde in laboratory settings?

  • Methodology : Halogenation of benzaldehyde derivatives is a common approach. For similar halogenated benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), methods involve electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies . Safety protocols must prioritize handling corrosive reagents (e.g., HF in fluorination) and use inert atmospheres to prevent side reactions. Always consult safety data sheets for hazard mitigation (e.g., PPE requirements, ventilation) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Follow GHS guidelines for halogenated aromatics:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers away from light to prevent degradation.
  • Emergency protocols : Immediate use of eye wash stations and safety showers in case of exposure .

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., deshielded aldehyde proton at ~10 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C7_7H4_4ClIO).
  • IR spectroscopy : Detect aldehyde C=O stretches (~1700 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Functional selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemical and electronic properties .
  • Basis sets : Employ polarized basis sets (e.g., 6-311+G(d,p)) for halogen atoms to capture electron density distortions.
  • Validation : Compare computed dipole moments and frontier orbital energies (HOMO-LUMO gaps) with experimental UV-Vis spectra .

Q. What analytical techniques resolve discrepancies in reported thermodynamic data for halogenated benzaldehydes?

  • Methodology : Cross-validate using:

  • Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes.
  • Computational thermochemistry : Compare DFT-derived Gibbs free energies with experimental values for reaction intermediates.
  • Statistical analysis : Apply error margin assessments (e.g., ±2.4 kcal/mol accuracy in B3LYP atomization energies) to identify outliers .

Q. How should researchers design catalytic coupling reactions using this compound as a substrate?

  • Methodology :

  • Mechanistic studies : Use DFT to map reaction pathways (e.g., Suzuki-Miyaura coupling), focusing on oxidative addition steps involving the C-I bond.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) under varying temperatures and solvent polarities.
  • Kinetic monitoring : Employ HPLC or GC-MS to track intermediate formation and byproduct suppression .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodology :

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic attacks to specific positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodide leaving-group ability in nucleophilic substitutions.
  • Computational modeling : Simulate transition states to predict regioselectivity trends .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in polar solvents?

  • Methodology :

  • Experimental replication : Measure solubility in controlled conditions (e.g., 25°C, 1 atm) using gravimetric or UV-Vis methods.
  • Molecular dynamics (MD) simulations : Model solvent-solute interactions to identify hydrogen-bonding or steric effects.
  • Meta-analysis : Compile literature data and assess measurement protocols for consistency (e.g., purity thresholds >98%) .

Q. Methodological Best Practices

Q. What are the key considerations for scaling up synthetic procedures of this compound?

  • Methodology :

  • Process safety : Evaluate exothermic risks using reaction calorimetry.
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures).
  • Yield optimization : Use design of experiments (DoE) to test variables (e.g., stoichiometry, reaction time) .

Q. How to integrate this compound into multi-step organic syntheses?

  • Methodology :
  • Protection/deprotection : Shield the aldehyde group with acetals or imines during subsequent reactions.
  • Compatibility checks : Ensure intermediates are stable under cross-coupling conditions (e.g., Grignard reactions).
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track real-time conversions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 2-Chloro-6-iodobenzaldehyde and related benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
This compound 51738-07-9 C₇H₄ClIO 266.46 Cl (2), I (6)
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.56 Cl (3)
2-Chloro-6-fluorobenzaldehyde 387-45-1 C₇H₄ClFO 158.45 Cl (2), F (6)
2,6-Dichlorobenzaldehyde N/A C₇H₄Cl₂O 175.01 Cl (2,6)

Key Observations :

  • Halogen Type : The iodine substituent in this compound significantly increases molecular weight compared to fluoro or chloro analogs.
  • Substituent Positions: Ortho-substituted dihalogenated derivatives (e.g., 2,6-dichloro or 2-Cl-6-I) exhibit greater steric hindrance than mono-substituted analogs like 3-Chlorobenzaldehyde.

Physicochemical Properties

  • Melting Points : While direct data for this compound is unavailable, related compounds show trends:
    • 2-Chloro-6-fluorobenzaldehyde: Higher melting point due to fluorine’s electronegativity and compact size .
    • 3-Chlorobenzaldehyde: Lower volatility compared to dihalogenated derivatives .
  • Solubility: Iodine’s polarizability enhances solubility in non-polar solvents relative to fluoro or chloro analogs.

Data Tables

Table 1: Comparative Physicochemical and Application Data

Compound Key Applications Reactivity Notes
This compound Cross-coupling reactions, radiopharmaceuticals High reactivity in metal-catalyzed reactions
2-Chloro-6-fluorobenzaldehyde Flucloxacillin synthesis Electrophilic substitution favored by F
3-Chlorobenzaldehyde Agrochemicals, dyes Limited steric hindrance enhances versatility

Properties

IUPAC Name

2-chloro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVAUFKPOPUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730682
Record name 2-Chloro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51738-07-9
Record name 2-Chloro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.11 ml (36.2 mmol) oxalyl chloride in 40 ml dichloromethane at −78° C. was added dropwise over 20 min a solution of 5.14 ml (72.4 mmol) dimethylsulfoxide in 15 ml dichloromethane. The mixture was stirred for a further 15 min at −78° C. and then a solution of 8.10 g (3.02 mmol) (2-chloro-6-iodo-phenyl)-methanol in 40 ml dichloromethane was added dropwise over 30 min and stirring continued at −78° C. for a further 45 min. 20.9 ml (151 mmol) triethylamine were then added dropwise and the reaction mixture allowed to warm to room temperature. Water was then added and the phases were then separated. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to afford 8.35 g (100%) of the title compound as a yellow crystalline solid which was used in the next step without further purification. MS (EI): 268.0 (44%) & 266.0 (100%) (M+).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-6-iodobenzaldehyde
2-Chloro-6-iodobenzaldehyde
2-Chloro-6-iodobenzaldehyde
2-Chloro-6-iodobenzaldehyde
2-Chloro-6-iodobenzaldehyde
2-Chloro-6-iodobenzaldehyde

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